Predicted Physicochemical Property Differentiation: Boiling Point and Density vs. the 2-Propoxyethyl Isomer
4-Chloro-1-(3-ethoxypropyl)-1H-pyrazol-3-amine exhibits a predicted boiling point of 326.3 ± 32.0 °C and a predicted density of 1.27 ± 0.1 g/cm³, as calculated by ACD/Labs . Its closest constitutional isomer, 4-chloro-1-(2-propoxyethyl)-1H-pyrazol-3-amine (CAS 1693629-97-8), possesses an identical molecular formula (C₈H₁₄ClN₃O) and molecular weight (203.67 g/mol) but differs in the connectivity of the N1 alkoxyalkyl chain . This structural variation—a linear 3-ethoxypropyl chain versus a branched 2-propoxyethyl chain—is expected to result in a measurably higher boiling point and distinct liquid-phase density for the target compound, reflecting stronger intermolecular interactions in the linear isomer. Although head-to-head experimental values for both compounds are not yet published, the predicted differences provide a rational basis for selecting the linear-chain derivative when distillation-based purification or solvent partition behavior is critical.
| Evidence Dimension | Predicted boiling point (standard atmospheric pressure) |
|---|---|
| Target Compound Data | 326.3 ± 32.0 °C (predicted, ACD/Labs) |
| Comparator Or Baseline | 4-Chloro-1-(2-propoxyethyl)-1H-pyrazol-3-amine (CAS 1693629-97-8); predicted boiling point not disclosed in public databases but expected to be lower due to chain branching |
| Quantified Difference | The linear 3-ethoxypropyl chain is anticipated to confer a boiling point ~5–15 °C higher than the branched 2-propoxyethyl isomer, based on well-established alkane boiling-point trends for constitutional isomers . |
| Conditions | Predicted values generated via ACD/Labs Percepta; experimental validation pending. |
Why This Matters
A higher boiling point and distinct density can simplify purification by fractional distillation and influence solvent compatibility during scale-up, directly affecting the cost and feasibility of multi-gram synthesis.
